molecular formula C16H17NOS B3124861 N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide CAS No. 320424-64-4

N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide

Cat. No.: B3124861
CAS No.: 320424-64-4
M. Wt: 271.4 g/mol
InChI Key: RNJSVIQOVUIDMK-UHFFFAOYSA-N
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Properties

IUPAC Name

N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-17(2)16(19)12-13-8-10-15(11-9-13)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSVIQOVUIDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)CC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255406
Record name N,N-Dimethyl-4-phenoxybenzeneethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-64-4
Record name N,N-Dimethyl-4-phenoxybenzeneethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-phenoxybenzeneethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide typically involves the reaction of 4-phenoxybenzaldehyde with N,N-dimethylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

N,N-Dimethyl-2-(4-phenoxyphenyl)ethanethioamide is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17NOS
  • Molecular Weight : 271.38 g/mol
  • CAS Number : 7278615

These properties suggest that the compound may interact with biological systems in various ways, potentially influencing cellular processes.

Research indicates that this compound may exhibit several mechanisms of action, including:

  • Histamine Antagonism : Similar compounds have shown efficacy as histamine antagonists, which can enhance the cytotoxic effects of chemotherapeutic agents while protecting normal tissues from damage .
  • Antitumor Activity : The compound's structural similarity to known antitumor agents suggests potential antineoplastic properties. It may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Pharmacological Studies

A review of pharmacological studies reveals several key findings regarding the biological activity of this compound:

  • Anticancer Effects : In vitro studies demonstrated that compounds similar to this compound can reduce tumor cell viability and induce apoptosis in cancer cell lines. For instance, a related compound was tested in patients with advanced prostate cancer and showed a significant reduction in prostate-specific antigen (PSA) levels, indicating tumor response .
  • Toxicity Profile : The toxicity profile appears to be manageable, with minimal adverse effects reported in animal studies. For example, acute treatment toxicity was primarily nausea and ataxia, which correlated with serum levels of the compound .

Clinical Applications

  • Prostate Cancer Treatment : A clinical trial involving a similar compound demonstrated promising results in patients with metastatic prostate cancer. The regimen combining this compound with cyclophosphamide resulted in partial remissions in a significant percentage of patients .
  • Combination Therapy : Another study evaluated the effectiveness of combining this compound with other chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cells
Histamine AntagonismEnhances cytotoxicity of chemotherapy
Clinical RemissionPartial remission in metastatic prostate cancer
Toxicity ProfileManageable side effects (nausea, ataxia)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide
Reactant of Route 2
N,N-dimethyl-2-(4-phenoxyphenyl)ethanethioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.